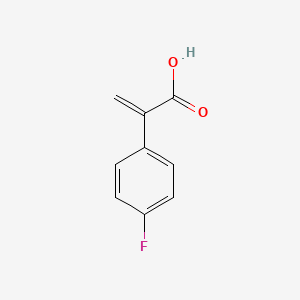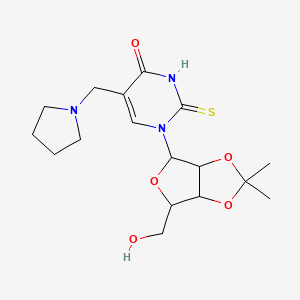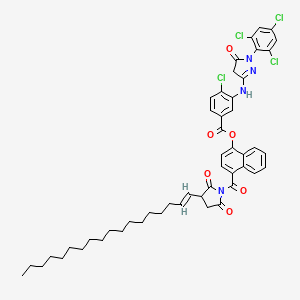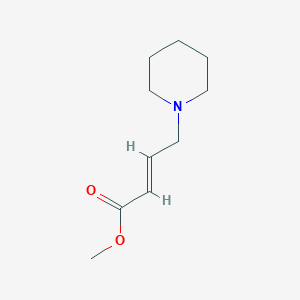
1-((2S)Pyrrolidin-2-YL)-3-(2-methylpropoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2S)Pyrrolidin-2-YL)-3-(2-methylpropoxy)benzene is a complex organic compound that features a pyrrolidine ring attached to a benzene ring through a 2-methylpropoxy linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2S)Pyrrolidin-2-YL)-3-(2-methylpropoxy)benzene typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyrrolidine Ring to the Benzene Ring: This step often involves nucleophilic substitution reactions where the pyrrolidine ring is introduced to a benzene derivative.
Introduction of the 2-Methylpropoxy Group: This can be done through etherification reactions, where the benzene ring is reacted with 2-methylpropanol under acidic conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products.
化学反応の分析
Types of Reactions
1-((2S)Pyrrolidin-2-YL)-3-(2-methylpropoxy)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzene ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated benzene derivatives.
科学的研究の応用
1-((2S)Pyrrolidin-2-YL)-3-(2-methylpropoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 1-((2S)Pyrrolidin-2-YL)-3-(2-methylpropoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The benzene ring and the 2-methylpropoxy group can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-((2S)Pyrrolidin-2-YL)-2-methyl-4-(phenylmethoxy)benzene: Similar structure but with a phenylmethoxy group instead of a 2-methylpropoxy group.
1-((2S)Pyrrolidin-2-YL)-3-(methoxy)benzene: Similar structure but with a methoxy group instead of a 2-methylpropoxy group.
Uniqueness
1-((2S)Pyrrolidin-2-YL)-3-(2-methylpropoxy)benzene is unique due to its specific combination of functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of the 2-methylpropoxy group can influence the compound’s solubility, stability, and interaction with biological targets.
特性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC名 |
2-[3-(2-methylpropoxy)phenyl]pyrrolidine |
InChI |
InChI=1S/C14H21NO/c1-11(2)10-16-13-6-3-5-12(9-13)14-7-4-8-15-14/h3,5-6,9,11,14-15H,4,7-8,10H2,1-2H3 |
InChIキー |
PCRHYCWJZCHHBJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=CC=CC(=C1)C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![benzenesulfonate;tert-butyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12094253.png)
![4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine](/img/structure/B12094260.png)



![N-([1-(Difluoromethyl)-1H-benzimidazol-2-yl]methyl)-n-methylamine](/img/structure/B12094277.png)

![2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine](/img/structure/B12094291.png)
